Fosamprenavir Fosamprenavir Fosamprenavir is a sulfonamide with a structure based on that of sulfanilamide substituted on the sulfonamide nitrogen by a (2R,3S)-4-phenyl-2-(phosphonooxy)-3-({[(3S)-tetrahydrofuran-3-yloxy]carbonyl}amino)butyl group. It is a pro-drug of the HIV protease inhibitor and antiretroviral drug amprenavir. It has a role as a prodrug. It is functionally related to a sulfanilamide.
Fosamprenavir (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. Fosamprenavir is always used in combination with other HIV medicines.
Although fosamprenavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of fosamprenavir. Please refer to the FDA drug label for additional information regarding the use of fosamprenavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Fosamprenavir is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease.
Fosamprenavir is a Protease Inhibitor. The mechanism of action of fosamprenavir is as a HIV Protease Inhibitor.
Fosamprenavir is a prodrug form of amprenavir. In the body fosamprenavir is metabolized to amprenavir, a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
FOSAMPRENAVIR is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 4 investigational indications.
a prodrug of the protease inhibitor amprenavir
See also: Amprenavir (has active moiety).
Brand Name: Vulcanchem
CAS No.: 226700-79-4
VCID: VC21337690
InChI: InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
SMILES: Array
Molecular Formula: C25H36N3O9PS
Molecular Weight: 585.6 g/mol

Fosamprenavir

CAS No.: 226700-79-4

Cat. No.: VC21337690

Molecular Formula: C25H36N3O9PS

Molecular Weight: 585.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fosamprenavir - 226700-79-4

Specification

CAS No. 226700-79-4
Molecular Formula C25H36N3O9PS
Molecular Weight 585.6 g/mol
IUPAC Name [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Standard InChI InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Standard InChI Key MLBVMOWEQCZNCC-OEMFJLHTSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Fosamprenavir is chemically designated as calcium salt with a molecular formula of C25H34N3O9PS.Ca and an exact mass of 623.1379 . The molecular weight of the calcium salt form is 623.67, while the free form has an average weight of 585.607 . The compound exists as a white to cream-colored solid that is formulated into tablets and oral suspension for clinical use.

The chemical structure of fosamprenavir contains a phosphonate ester group that serves as the prodrug moiety, which is cleaved in vivo to release the active amprenavir molecule . This phosphonate group enhances the water solubility of the compound, which contributes to its improved pharmacokinetic profile compared to amprenavir.

Mechanism of Action

Fosamprenavir itself has no antiretroviral activity and functions as a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases primarily in the gut epithelium during absorption . This hydrolysis allows for the slow release of amprenavir, which is the pharmacologically active component responsible for the antiviral effects.

Amprenavir exerts its antiviral activity by inhibiting HIV-1 protease, an essential viral enzyme required for the processing of viral polyprotein precursors during viral replication . The HIV protease enzyme cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. By binding to the active site of HIV-1 protease, amprenavir prevents this processing, resulting in the formation of immature, non-infectious viral particles .

The specific targets of amprenavir include the Pol polyprotein and Gag-Pol polyprotein of HIV-1, effectively inhibiting these components and disrupting the viral life cycle .

Pharmacokinetics

Distribution

Amprenavir, the active metabolite of fosamprenavir, demonstrates high protein binding, approximately 90%, primarily to alpha-1-acid glycoprotein . The protein binding characteristics are concentration-dependent, with higher amounts of unbound amprenavir present as serum concentrations increase .

Metabolism

Fosamprenavir undergoes rapid and almost complete hydrolysis to amprenavir and inorganic phosphate in the gut epithelium during absorption, before reaching systemic circulation . The resulting amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system . This metabolic pathway explains many of the drug interactions observed with fosamprenavir.

Pharmacokinetic Parameters

A detailed pharmacokinetic study investigated the interaction between fosamprenavir and an indinavir-ritonavir regimen, providing valuable data on amprenavir pharmacokinetics. The results from this study are summarized in Table 1.

Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of Amprenavir After Fosamprenavir Administration

ParameterGeometric Mean (95% CI)
AUC₀₋₁₂ (ng- hr/ml)41,517 (30,317–56,854)
Cₘₐₓ (ng/ml)5,572 (4,330–7,170)
C₁₂ (ng/ml)2,421 (1,578–3,712)

Data from study of fosamprenavir addition to indinavir-ritonavir regimen

When fosamprenavir was co-administered with indinavir-ritonavir, it had minimal impact on indinavir and ritonavir pharmacokinetics, as shown in Table 2.

Table 2: Effect of Fosamprenavir Co-administration on Indinavir Pharmacokinetics

ParameterPeriod A (indinavir-ritonavir alone) Geometric Mean (95% CI)Period B (indinavir-ritonavir-fosamprenavir) Geometric Mean (95% CI)Period B vs Period A Geometric Mean Ratio (95% CI)
AUC₀₋₁₂ (ng- hr/ml)A46,125 (35,333–60,213)43,425 (33,088–56,992)0.94 (0.74–1.21)
Cₘₐₓ (ng/ml)8,087 (6,453–10,135)6,501 (5,380–7,856)0.80 (0.67–0.96)
C₁₂ (ng/ml)1,011 (667–1,533)1,295 (653–2,568)1.28 (0.78–2.10)
Cl/F (L/hr)15.6 (11.9–20.5)16.3 (11.8–22.4)1.04 (0.78–1.38)

Data from pharmacokinetic study comparing indinavir-ritonavir alone vs. with fosamprenavir

Clinical Applications

Approved Indications

Fosamprenavir is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection . It is also approved for postexposure prophylaxis of HIV infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with HIV, when that exposure represents a substantial risk for HIV transmission .

Dosage Forms and Administration

Fosamprenavir is commercially available in two primary formulations:

  • Tablets: 700 mg strength

  • Oral suspension: 50 mg/mL concentration

The medication can be administered either alone ("unboosted") or co-administered with ritonavir ("boosted") . Ritonavir is a potent inhibitor of the CYP3A4 enzyme that metabolizes amprenavir, and therefore its co-administration with fosamprenavir leads to an increase in amprenavir plasma concentrations . This pharmacokinetic "boosting" effect allows for reduced dosing frequency and potentially improved efficacy.

Pediatric Applications

Pharmacokinetic studies have been conducted in pediatric populations to establish appropriate dosing regimens. The FDA documentation indicates specific dosing guidelines for children and adolescents, with pharmacokinetic parameters that differ somewhat from those observed in adults . The availability of an oral suspension formulation (50 mg/mL) particularly facilitates administration in pediatric patients.

Drug Interactions

Cytochrome P450 Interactions

Fosamprenavir (through its active metabolite amprenavir) is both a substrate and an inhibitor of CYP3A4 . This dual relationship with CYP3A4 creates potential for numerous drug interactions:

  • As a substrate of CYP3A4, amprenavir's metabolism can be affected by other drugs that induce or inhibit this enzyme.

  • As an inhibitor of CYP3A4, fosamprenavir/amprenavir can affect the metabolism of other drugs that are processed by this enzyme system.

These characteristics place fosamprenavir in the category of drugs requiring careful consideration when used in combination therapy regimens, particularly in patients with multiple comorbidities requiring various medications.

Pharmaceutical Classification and Regulation

ATC Classification

According to the KEGG DRUG database, fosamprenavir calcium is classified under the Anatomical Therapeutic Chemical (ATC) classification code J05AE07 . This classification places it in:

  • J: ANTIINFECTIVES FOR SYSTEMIC USE

  • J05: ANTIVIRALS FOR SYSTEMIC USE

  • J05A: DIRECT ACTING ANTIVIRALS

  • J05AE: Protease inhibitors

  • J05AE07: Fosamprenavir

Regulatory Status

Fosamprenavir is an approved medication for HIV treatment in various global markets. In the United States, it is marketed under the brand name Lexiva, while in other regions it may be known as Telzir . The drug is subject to prescription requirements and falls under the regulatory oversight of agencies such as the FDA in the United States.

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